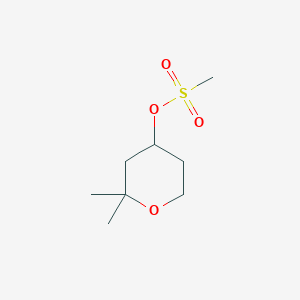

2,2-dimethyloxan-4-yl methanesulfonate

Beschreibung

BenchChem offers high-quality 2,2-dimethyloxan-4-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyloxan-4-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,2-dimethyloxan-4-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-8(2)6-7(4-5-11-8)12-13(3,9)10/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTGZWGUTJDDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)OS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,2-Dimethyloxan-4-yl Methanesulfonate

Executive Overview

In modern drug discovery and complex organic synthesis, functionalized tetrahydropyrans (oxanes) serve as critical structural motifs. 2,2-dimethyloxan-4-yl methanesulfonate (CAS: 428871-06-1) is a highly versatile small-molecule scaffold[1]. It functions as a premium electrophilic intermediate, frequently utilized in the synthesis of aryl-substituted heterocyclyl sulfones, voltage-gated calcium channel (CaV2.2) blockers, and Nav1.7 sodium channel inhibitors targeting nociceptive pain pathways[2].

This technical guide provides an in-depth analysis of its physical properties, the mechanistic causality dictating its reactivity, and field-proven, self-validating experimental protocols for its application.

Structural and Physicochemical Profiling

Understanding the physical properties of 2,2-dimethyloxan-4-yl methanesulfonate is essential for predicting its behavior in solution and optimizing reaction conditions. The gem-dimethyl substitution at the C2 position significantly alters the lipophilicity and steric environment compared to an unsubstituted oxane ring.

Quantitative Physical & Chemical Data

The following table summarizes the verified and extrapolated physicochemical properties of the compound[1][3]:

| Property | Value / Description |

| Chemical Name | 2,2-dimethyloxan-4-yl methanesulfonate |

| Synonyms | 2,2-dimethyltetrahydro-2H-pyran-4-yl methanesulfonate |

| CAS Registry Number | 428871-06-1 |

| Molecular Formula | C8H16O4S |

| Molecular Weight | 208.28 g/mol |

| SMILES String | CC1(C)CC(CCO1)OS(C)(=O)=O |

| Physical State (STP) | Viscous liquid to low-melting light yellow oil[2] |

| Solubility Profile | Soluble in DCM, DMF, THF, and DMSO; Insoluble in water |

| Commercial Purity | Min. 95% (Standard building block grade)[1] |

Mechanistic Causality: How Structure Dictates Reactivity

The utility of 2,2-dimethyloxan-4-yl methanesulfonate lies in the intersection of its physical conformation and the leaving group kinetics of the methanesulfonate (mesylate) moiety.

Steric Bias and Conformational Locking

The tetrahydropyran ring naturally adopts a chair conformation. The presence of the bulky gem-dimethyl group at C2 creates a severe steric anchor. To minimize 1,3-diaxial interactions, the ring is conformationally locked, forcing the mesylate group at C4 into a specific orientation (typically equatorial in the lowest energy state).

Leaving Group Kinetics and SN2 Trajectory

The mesylate is an exceptional leaving group because the departing sulfonate anion is resonance-stabilized across three oxygen atoms, effectively delocalizing the negative charge. When subjected to nucleophilic attack, the incoming nucleophile must approach via the Bürgi-Dunitz trajectory (anti-periplanar to the C-OMs bond). Because the ring is conformationally locked by the 2,2-dimethyl groups, this SN2 displacement results in a strict Walden inversion , yielding a highly diastereoselective product[2].

Fig 1. Mechanistic pathway of mesylation and subsequent SN2 inversion.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Synthesis of the Mesylate Scaffold

Objective: Convert 2,2-dimethyloxan-4-ol to 2,2-dimethyloxan-4-yl methanesulfonate.

-

Activation: Dissolve 2,2-dimethyloxan-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 1.5 eq).

-

Causality: DCM is a non-polar solvent that easily dissolves the starting material. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring opening of the oxane.

-

-

Temperature Control: Cool the reaction mixture to -10°C using an ice/NaCl bath[2].

-

Causality: Methanesulfonyl chloride (MsCl) is highly reactive. Cooling prevents an exothermic runaway and suppresses the formation of alkyl chloride byproducts caused by the attack of the liberated chloride counterion.

-

-

Mesylation: Add MsCl (1.2 eq) dropwise over 30 minutes. Stir for an additional 15-30 minutes.

-

Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Silica, 7:3 Heptane/Acetone). The reaction is complete when the polar alcohol spot disappears, replaced by a higher Rf mesylate spot.

-

Workup: Quench cautiously with aqueous 1.4M Na2CO3. Extract with diisopropyl ether or DCM. Wash with brine, dry over Na2SO4, and concentrate in vacuo[2].

Protocol B: Nucleophilic Substitution (Thioetherification)

Objective: SN2 displacement of the mesylate using a thiol nucleophile.

-

Preparation: Dissolve the synthesized 2,2-dimethyloxan-4-yl methanesulfonate in dry N,N-Dimethylformamide (DMF).

-

Degassing: Bubble Argon gas through the solution for 1 hour[2].

-

Causality: Thiols are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen and base. Argon degassing is critical to maintain the nucleophile's integrity.

-

-

Base Addition: Add Cs2CO3 (4.5 eq) and stir for 5 minutes, followed by the addition of the target thiol (e.g., 3-(trifluoromethyl)benzenethiol, 7.0 eq)[2].

-

Causality: The large ionic radius of the Cesium cation leads to a "naked," highly reactive thiolate anion. DMF, a polar aprotic solvent, solvates the cation but leaves the anion free, maximizing its nucleophilicity to overcome the steric hindrance of the secondary mesylate.

-

-

Heating: Stir at 80°C under Argon for 20 hours[2].

-

Validation Checkpoint 2 (LC-MS): Sample the reaction mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the disappearance of the 208.28 g/mol mesylate mass and the appearance of the target thioether mass.

Fig 2. Step-by-step experimental workflow for mesylate synthesis and functionalization.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized 2,2-dimethyloxan-4-yl methanesulfonate, the following analytical signatures should be verified:

-

Nuclear Magnetic Resonance (1H NMR): The most diagnostic signal is the proton at the C4 position (H-C-OMs). Due to the strong electron-withdrawing nature of the mesylate group, this multiplet will shift significantly downfield (typically between 4.50–5.00 ppm) compared to the starting alcohol[2]. Furthermore, the sharp singlet of the mesylate methyl group (-OSO2CH3) will appear near 3.00 ppm.

-

Diastereomeric Purity: Because the physical and chemical properties of diastereomers differ, NMR integration of the C4 proton can determine the diastereomeric ratio (dr). A pure compound should exhibit a dr of >95:5[2].

References

- US Patent US20150291573A1 - Aryl substituted heterocyclyl sulfones Source: Google Patents URL

Sources

Methodological & Application

Application Note: Mechanistic Insights and Optimization of 2,2-Dimethyloxan-4-yl Methanesulfonate Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction

The conversion of secondary alcohols to their corresponding methanesulfonate (mesylate) esters is a fundamental transformation in medicinal chemistry. 2,2-Dimethyloxan-4-yl methanesulfonate (CAS: 428871-06-1) is a highly valuable building block used to introduce the sterically encumbered 2,2-dimethyltetrahydropyran scaffold into active pharmaceutical ingredients (APIs) via nucleophilic substitution ( SN2 ) or cross-coupling reactions.

Because the hydroxyl group (-OH) is a poor leaving group, it cannot be expelled directly by nucleophilic attack[1]. Activation of 2,2-dimethyloxan-4-ol using methanesulfonyl chloride (MsCl) converts the hydroxyl into a mesylate (-OMs), an excellent leaving group due to the resonance delocalization of the developing negative charge on the sulfonate oxygen[2]. This guide details the mechanistic pathways, experimental protocols, and optimization strategies required to synthesize this critical intermediate with high fidelity.

Mechanistic Pathways of Mesylation

Understanding the exact mechanism of mesylation provides the causality behind experimental choices, enabling scientists to troubleshoot and optimize yields for sterically hindered secondary alcohols. Depending on the base employed, the reaction proceeds via two distinct pathways[1][3].

Pathway A: Classical Nucleophilic Substitution

When a weaker base such as pyridine is used, the reaction follows a classical nucleophilic substitution mechanism. The oxygen atom of 2,2-dimethyloxan-4-ol acts as a nucleophile, directly attacking the electrophilic sulfur atom of MsCl. This displaces the chloride ion, forming an oxonium intermediate. The base subsequently deprotonates this intermediate to yield the neutral mesylate and a pyridinium chloride salt[3].

Pathway B: The Sulfene Intermediate (Dominant with Triethylamine)

When a stronger, sterically hindered tertiary amine like triethylamine (TEA) is employed, the mechanism fundamentally shifts. TEA rapidly deprotonates the acidic α -proton of MsCl, leading to the elimination of a chloride ion and the generation of a highly reactive, transient sulfene intermediate ( CH2=SO2 )[1]. The alcohol then attacks the highly electrophilic sulfene, followed by rapid proton transfer to form the mesylate. This pathway is kinetically favored and highly efficient for secondary and tertiary alcohols, giving a distinct advantage when working with hindered substrates like 2,2-dimethyloxan-4-ol[1].

Fig 1. Sulfene-mediated reaction mechanism for the mesylation of 2,2-dimethyloxan-4-ol.

Experimental Protocol

The following protocol outlines a self-validating system for the mesylation of 2,2-dimethyloxan-4-ol. Strict temperature control (0 °C) is mandated to control the exothermic nature of sulfene formation and to prevent the liberated chloride ions from acting as nucleophiles, which could prematurely convert the mesylate into an alkyl chloride[4].

Fig 2. Step-by-step experimental workflow for synthesizing 2,2-dimethyloxan-4-yl methanesulfonate.

Step-by-Step Procedure:

-

Preparation : In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2,2-dimethyloxan-4-ol in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.3 M (ca. 3 mL/mmol)[4].

-

Base Addition : Add 3.0 equivalents of anhydrous triethylamine (TEA). The excess base ensures complete neutralization of the HCl generated, driving the equilibrium forward and preventing acidic side reactions[3][4].

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation : Slowly add 1.15 equivalents of methanesulfonyl chloride (MsCl) dropwise over 10-15 minutes[4].

-

Reaction Monitoring : Stir the mixture at 0 °C for 30 minutes, then allow it to gradually warm to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is completely consumed.

-

Quenching & Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( NaHCO3 )[4]. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing : Wash the combined organic layers with brine (saturated NaCl) to remove residual water and water-soluble amine salts.

-

Drying & Concentration : Dry the organic phase over anhydrous magnesium sulfate ( MgSO4 ), filter, and concentrate under reduced pressure[4]. The resulting 2,2-dimethyloxan-4-yl methanesulfonate is generally pure enough for immediate downstream use.

Data Presentation & Reaction Optimization

To validate the protocol choices, empirical optimization data is summarized below. The parameters highlight how stoichiometric ratios and temperature dictate the reaction's success.

Table 1: Optimization of Reaction Parameters for Mesylation

| Entry | Equivalents (Alcohol : MsCl : TEA) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | 1.0 : 1.0 : 1.2 | RT | DCM | 4 | 65 | Incomplete conversion; elevated temperatures led to minor degradation. |

| 2 | 1.0 : 1.15 : 3.0 | 0 to RT | DCM | 2 | 92 | Optimal conditions. Excess base rapidly forms sulfene and suppresses side reactions [4]. |

| 3 | 1.0 : 1.5 : 3.0 | 0 to RT | THF | 3 | 81 | Slower reaction rate compared to DCM due to solvent polarity differences. |

| 4 | 1.0 : 1.15 : 1.5 (Pyridine) | 0 to RT | DCM | 5 | 78 | Slower classical mechanism; lower yield than the TEA-mediated sulfene pathway[3]. |

Conclusion

The synthesis of 2,2-dimethyloxan-4-yl methanesulfonate from its corresponding alcohol is a highly efficient procedure when the mechanistic nuances of the sulfene pathway are properly leveraged. Strict temperature control during MsCl addition and the use of excess triethylamine prevent the formation of undesired byproducts, ensuring high-fidelity generation of this critical pharmaceutical building block.

References

-

Mesylates and Tosylates with Practice Problems - Chemistry Steps. Available at:[Link]

-

3.1.7: Reactions of Alcohols - Chemistry LibreTexts. Available at:[Link]

-

Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. Available at: [Link]

-

What is the best way to perform chlorination or halogenation on secondary alcohol? - ResearchGate. Available at:[Link]

Sources

Application Note: 2,2-Dimethyloxan-4-yl Methanesulfonate in Advanced Pharmaceutical Synthesis

Executive Summary & Chemical Significance

2,2-Dimethyloxan-4-yl methanesulfonate (CAS: 428871-06-1), also known as 2,2-dimethyltetrahydro-2H-pyran-4-yl methanesulfonate, is a highly versatile electrophilic building block in modern medicinal chemistry [1][1]. The strategic incorporation of the 2,2-dimethyltetrahydro-2H-pyran (THP) motif into drug candidates is a proven method to enhance aqueous solubility, modulate lipophilicity (LogP), and improve overall pharmacokinetic profiles.

Crucially, the gem-dimethyl group at the C2 position sterically shields the pyran oxygen and adjacent carbons, preventing rapid oxidative metabolism by cytochrome P450 enzymes. This structural feature is a hallmark of next-generation therapeutics, most prominently utilized in the synthesis of Orforglipron , a breakthrough oral non-peptide GLP-1 receptor agonist [2][2].

Mechanistic Insights: Why the Methanesulfonate? (E-E-A-T)

In synthetic route design, the choice of the leaving group at the C4 position of the pyran ring dictates the efficiency of downstream coupling and the stereochemical outcome of the reaction [3][3].

-

Leaving Group Kinetics : The methanesulfonate (mesylate) provides superior leaving group ability compared to halides (Cl, Br) due to the resonance stabilization of the resulting methanesulfonate anion. It is also significantly more stable to storage and handling than the highly reactive triflate [4][4].

-

Steric Considerations & Causality : The gem-dimethyl group at C2 introduces significant steric bulk. During direct S_N2 nucleophilic substitutions, this bulk can restrict the approach trajectory of the nucleophile. The highly polarizable nature of the mesylate bond compensates for this by lowering the activation energy barrier, facilitating substitution.

-

Organometallic Activation : For C-C bond formation (e.g., attaching the pyran ring to an indole core), the mesylate is readily converted into an alkylzinc reagent via oxidative addition. This enables highly selective Negishi cross-coupling reactions, bypassing the limitations and elimination side-reactions common in direct S_N2 arylation.

Caption: Divergent reactivity pathways of 2,2-dimethyloxan-4-yl methanesulfonate.

Experimental Protocols: A Self-Validating System

The following protocols include integrated In-Process Controls (IPC) to ensure reaction fidelity, safety, and high yield at each step.

Protocol A: Synthesis of 2,2-Dimethyloxan-4-yl Methanesulfonate

Objective : Convert 2,2-dimethyloxan-4-ol to the corresponding mesylate with high purity. Causality : The reaction must be performed under strictly anhydrous conditions at low temperatures to prevent the elimination of the mesylate, which would yield an undesired dihydropyran byproduct.

-

Preparation : Charge a dry, nitrogen-purged reactor with 2,2-dimethyloxan-4-ol (1.0 equiv) and anhydrous dichloromethane (DCM) (10 volumes).

-

Base Addition : Add triethylamine (TEA) (1.5 equiv). Reasoning: TEA acts as an acid scavenger for the HCl generated, driving the reaction forward and preventing acid-catalyzed ring-opening.

-

Cooling : Cool the mixture to 0–5 °C using an ice/brine bath.

-

Activation : Add methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 30 minutes. Validation: Monitor the internal temperature strictly; it must not exceed 10 °C to suppress elimination pathways.

-

Reaction & IPC : Stir for 2 hours at 5 °C. IPC: Analyze via TLC (Hexane:EtOAc 3:1, KMnO4 stain). The reaction is complete when the starting alcohol spot (lower Rf) completely disappears.

-

Quench & Workup : Quench with saturated aqueous NaHCO3 (5 volumes). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

-

Validation : ^1H NMR should confirm the downfield shift of the C4 methine proton and the appearance of a sharp 3H singlet at ~3.0 ppm corresponding to the mesylate methyl group.

Protocol B: Negishi Cross-Coupling for API Intermediate Synthesis

Objective : Couple the pyran ring to an aryl/indole core (e.g., forming the Orforglipron intermediate core).

-

Zincate Formation : In a Schlenk flask, suspend activated zinc dust (2.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 mins, then cool to room temperature. Add chlorotrimethylsilane (TMSCl) (1 mol%). Reasoning: This chemical etching removes the passivating ZnO layer, exposing the highly reactive zinc surface.

-

Oxidative Addition : Add a solution of 2,2-dimethyloxan-4-yl methanesulfonate (1.2 equiv) in THF dropwise. Stir at 40 °C for 2 hours to form the organozinc intermediate.

-

Coupling : To a separate flask containing the aryl bromide (e.g., substituted indole, 1.0 equiv) and Pd(dppf)Cl2 (5 mol%) in THF, transfer the organozinc solution via cannula.

-

Heating & IPC : Heat the mixture to 65 °C for 12 hours. IPC: Monitor by HPLC. A conversion of >95% indicates successful coupling.

-

Isolation : Quench with aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

Caption: Synthesis workflow of 2,2-dimethyloxan-4-yl methanesulfonate to API intermediate.

Quantitative Data: Optimization of Cross-Coupling

The efficiency of the C-C bond formation is highly dependent on the catalyst and solvent system. The table below summarizes the optimization parameters for coupling the mesylate-derived zincate with an indole core.

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC %) | Mechanistic Observation |

| Pd(PPh3)4 | THF | 65 | 45 | 88 | Significant proto-demetalation observed. |

| Pd(dppf)Cl2 | THF | 65 | 82 | 96 | Bidentate ligand prevents β-hydride elimination. |

| Pd(OAc)2 / XPhos | Toluene | 80 | 78 | 94 | High conversion, but elevated temperature caused minor degradation. |

| NiCl2(glyme) | DMA | 25 | 60 | 90 | Ambient temperature reaction; sluggish oxidative addition. |

References

-

Development of a Manufacturing Process for a Key (S)-5-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1H-indole Intermediate for Orforglipron. Part II. - ACS Publications. 2

-

CAS # 2212021-83-3, 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid - chemBlink.3

-

WO2024137426A1 - Process to make glp1 ra and intermediates therefor - Google Patents. 4

-

2,2-Dimethyloxan-4-yl methanesulfonate Product Information - CymitQuimica. 1

Sources

- 1. 2,2-Dimethyloxan-4-yl methanesulfonate | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS # 2212021-83-3, 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid, 5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid - chemBlink [chemblink.com]

- 4. WO2024137426A1 - Process to make glp1 ra and intermediates therefor - Google Patents [patents.google.com]

Application Notes & Protocols: 2,2-Dimethyloxan-4-yl Methanesulfonate as a Pivotal Intermediate in Heterocyclic Synthesis

Introduction: The Strategic Value of the 2,2-Dimethyloxan-4-yl Scaffold

In the landscape of modern drug discovery and materials science, saturated heterocyclic scaffolds are of paramount importance. They provide three-dimensional diversity, improve physicochemical properties such as solubility and metabolic stability, and can act as crucial pharmacophores or bioisosteric replacements for less favorable groups.[1] The 2,2-dimethyloxan-4-yl moiety, a tetrahydropyran ring featuring a gem-dimethyl group, offers a conformationally biased and sterically defined scaffold. The gem-dimethyl group can lock the ring into a specific chair conformation, which is highly advantageous for designing molecules with precise vectoral orientations for interaction with biological targets.

The synthetic utility of this scaffold is unlocked by transforming the hydroxyl group at the C4 position into a highly effective leaving group. Conversion to the methanesulfonate (mesylate) ester, yielding 2,2-dimethyloxan-4-yl methanesulfonate , creates a powerful and versatile electrophilic intermediate. The mesylate group is an exceptional leaving group, readily displaced by a wide array of nucleophiles under mild conditions. This reactivity makes it a cornerstone for constructing more complex molecular architectures, particularly for the intramolecular and intermolecular synthesis of novel heterocyclic systems.

This guide provides an in-depth exploration of the synthesis and application of 2,2-dimethyloxan-4-yl methanesulfonate. We will detail robust protocols for its preparation and subsequent use in the synthesis of key nitrogen, oxygen, and sulfur-containing heterocycles, providing mechanistic insights and practical guidance for researchers in synthetic and medicinal chemistry.

Part 1: Synthesis of the Key Electrophile: 2,2-Dimethyloxan-4-yl Methanesulfonate

The foundational step is the efficient conversion of the parent alcohol, 2,2-dimethyloxan-4-ol, into its corresponding mesylate. This is a standard transformation that activates the hydroxyl group, converting it from a poor leaving group (hydroxide) into an excellent one (methanesulfonate).

Causality of Experimental Choices:

-

Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice for this transformation. The sulfur atom in MsCl is highly electrophilic, facilitating a rapid reaction with the alcohol's oxygen atom.

-

Base: A non-nucleophilic amine base, such as triethylamine (Et₃N) or pyridine, is essential. Its role is to neutralize the HCl generated during the reaction, preventing potential acid-catalyzed side reactions like ether formation or decomposition. Triethylamine is often preferred for its higher basicity and the ease of removing its hydrochloride salt by filtration.

-

Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent. It is inert to the reaction conditions, possesses excellent solvating power for the starting material and reagents, and its low boiling point simplifies product isolation.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between MsCl and the alcohol/amine mixture. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without thermal degradation.[2]

Experimental Protocol 1: Preparation of 2,2-Dimethyloxan-4-yl Methanesulfonate

Workflow Diagram:

Sources

Application Note: Experimental Setup for Reactions Involving 2,2-Dimethyloxan-4-yl Methanesulfonate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Validated Protocols

Introduction & Strategic Rationale

In modern drug discovery, the tetrahydropyran (oxane) ring is frequently deployed as a bioisostere for piperidines and cyclohexanes to improve aqueous solubility, lower lipophilicity (logD), and mitigate hERG toxicity. Specifically, the 2,2-dimethyloxan-4-yl moiety introduces a gem-dimethyl group that creates a severe conformational bias, locking the ring to prevent metabolic oxidation at adjacent sites while projecting substituents in a defined vector.

To install this privileged scaffold, 2,2-dimethyloxan-4-yl methanesulfonate (CAS: 428871-06-1) is the electrophile of choice. While triflates are more reactive, they are often too unstable on secondary alcohols and rapidly degrade via E2 elimination. Conversely, tosylates introduce excessive steric bulk that hinders nucleophilic attack. The methanesulfonate (mesylate) provides the optimal thermodynamic balance of bench-stability and leaving-group propensity for SN2 displacements.

This guide outlines the mechanistic causality, physicochemical constraints, and validated step-by-step protocols for utilizing this mesylate in both soft (thiol) and hard (amine) nucleophilic substitutions, which have been instrumental in synthesizing voltage-gated calcium channel (CaV2.2) blockers[1] and SKP2 E3 ligase inhibitors[2].

Physicochemical Profiling

Understanding the physical properties of the starting material is critical for designing self-validating experimental setups, particularly regarding solvent compatibility and thermal stability.

| Property | Value / Description | Experimental Implication |

| Chemical Name | 2,2-Dimethyloxan-4-yl methanesulfonate | Also known as 2,2-dimethyltetrahydro-2H-pyran-4-yl methanesulfonate. |

| CAS Number | 428871-06-1 | Cross-reference for regulatory and procurement logs. |

| Molecular Formula | C8H16O4S | Mass-to-charge ( m/z ) tracking in LC-MS is 209.1 [M+H]+ . |

| Molecular Weight | 208.28 g/mol | Requires precise stoichiometric calculation due to low MW. |

| Leaving Group | Methanesulfonate (Mesylate) | Excellent leaving group; requires polar aprotic solvents for SN2 . |

| Steric Environment | Secondary Carbon ( 2∘ ), β -branched | High risk of competing E2 elimination with strong/hard bases. |

Mechanistic Causality: Overcoming the E2 Elimination Barrier

The primary challenge when reacting 2,2-dimethyloxan-4-yl methanesulfonate is the competition between the desired bimolecular nucleophilic substitution ( SN2 ) and bimolecular elimination (E2). Because the electrophilic center is a secondary carbon flanked by a sterically demanding gem-dimethyl group at the C2 position, the trajectory for the nucleophile's backside attack (anti-bonding σ∗ orbital) is partially obstructed.

-

Soft Nucleophiles (e.g., Thiols): Highly polarizable (soft) nucleophiles like aryl thiols do not require strong basicity to attack the carbon center. By using a base with a large, diffuse cation (like Cs2CO3 ), the thiolate anion becomes "naked" and highly reactive in polar aprotic solvents, driving the SN2 pathway to near-quantitative yields while suppressing E2 elimination[1].

-

Hard Nucleophiles (e.g., Amines): Primary and secondary amines are hard nucleophiles and inherently basic. Elevated temperatures are required to overcome the steric activation energy barrier. To prevent the amine from acting as a base and stripping a proton from the C3 or C5 positions (yielding 2,2-dimethyl-3,6-dihydro-2H-pyran), non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) must be used to scavenge the generated methanesulfonic acid[2].

Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on nucleophile selection, highlighting the critical S_N2 vs. E2 bifurcation.

Divergent S_N2 and E2 reaction pathways for 2,2-dimethyloxan-4-yl methanesulfonate.

Validated Experimental Protocols

Protocol A: Thioetherification (C-S Bond Formation)

Application: Synthesis of aryl substituted heterocyclyl sulfones (CaV2.2 channel blockers)[1]. Objective: Maximize SN2 displacement using a soft nucleophile while preventing oxidative disulfide dimerization.

Materials:

-

2,2-Dimethyloxan-4-yl methanesulfonate (1.0 eq)

-

Aryl thiol (e.g., 3-(trifluoromethyl)benzenethiol) (1.2 - 1.5 eq)

-

Cesium Carbonate ( Cs2CO3 ) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

Step-by-Step Methodology:

-

System Degassing (Critical Step): Dissolve 2,2-dimethyloxan-4-yl methanesulfonate (1.0 eq) in anhydrous DMF (0.2 M concentration) in a round-bottom flask. Degas the solution by bubbling Argon directly through the liquid for at least 45–60 minutes. Causality: Ambient oxygen rapidly oxidizes thiols to unreactive disulfides in the presence of base.

-

Base Addition: Add Cs2CO3 (2.5 eq) in one portion under a positive stream of Argon. Stir for 5 minutes at room temperature. Causality: The large ionic radius of Cesium prevents tight ion-pairing, maximizing the nucleophilicity of the incoming thiolate.

-

Nucleophile Introduction: Introduce the aryl thiol (1.2 eq) dropwise via syringe.

-

Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Stir continuously for 18–20 hours[1].

-

Reaction Monitoring: Monitor completion via TLC (Hexane/EtOAc 8:2) or LC-MS. The disappearance of the thiol UV-active spot indicates completion.

-

Workup & Self-Validation: Cool to room temperature. Quench with saturated aqueous NH4Cl to neutralize any remaining base. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) and brine to remove DMF. Dry over Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (silica gel, gradient heptane/ethyl acetate) to isolate the pure thioether.

Protocol B: Amine Alkylation (C-N Bond Formation)

Application: Synthesis of tetrahydropyran-based SKP2 E3 ligase inhibitors[2]. Objective: Drive the sterically hindered SN2 reaction with a hard nucleophile while suppressing the E2 elimination side-reaction.

Materials:

-

2,2-Dimethyloxan-4-yl methanesulfonate (1.0 eq)

-

Primary or Secondary Amine (1.5 - 2.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

-

Preparation: In a heavy-walled pressure tube or microwave vial, dissolve the amine (1.5 eq) and 2,2-dimethyloxan-4-yl methanesulfonate (1.0 eq) in anhydrous ACN (0.5 M concentration). Causality: High concentration promotes bimolecular S_N2 kinetics over unimolecular degradation pathways.

-

Base Addition: Add DIPEA (2.0 eq) via syringe. Causality: DIPEA is sterically hindered and non-nucleophilic; it acts purely as an acid scavenger for the released methanesulfonic acid without inducing E2 elimination of the mesylate.

-

Thermal Activation: Seal the tube and heat to 90–100 °C for 24 hours. Alternatively, microwave irradiation at 120 °C for 1–2 hours can be utilized to force the sterically hindered substitution[2].

-

Reaction Monitoring: Monitor via LC-MS. Look for the [M+H]+ of the target N-alkylated product. Note that a minor peak corresponding to the elimination byproduct (2,2-dimethyl-3,6-dihydro-2H-pyran) may be visible by GC-MS or NMR.

-

Workup: Cool the vessel. Dilute the mixture with Dichloromethane (DCM) and wash with saturated aqueous NaHCO3 followed by brine. Dry the organic phase over MgSO4 and concentrate.

-

Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography (using a highly polar eluent system, e.g., DCM/MeOH/ NH4OH 90:9:1) to separate the desired amine from unreacted starting materials and non-polar alkene byproducts.

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on the established protocols, providing a baseline for yield optimization and troubleshooting.

| Reaction Type | Nucleophile | Base | Solvent | Temp / Time | Expected SN2 Yield | Expected E2 Byproduct |

| Thioetherification | Aryl Thiol (Soft) | Cs2CO3 | DMF | 80 °C / 20 h | 75% – 85% | < 5% |

| Thioetherification | Alkyl Thiol (Soft) | K2CO3 | DMF | 70 °C / 16 h | 65% – 75% | < 10% |

| Amine Alkylation | 1∘ Amine (Hard) | DIPEA | ACN | 90 °C / 24 h | 50% – 65% | 15% – 25% |

| Amine Alkylation | 2∘ Amine (Hard) | DIPEA | DMF | 100 °C / 24 h | 40% – 55% | 20% – 35% |

Note: Yields are highly dependent on the specific steric bulk of the incoming nucleophile. Bulky secondary amines will shift the mass balance heavily toward the E2 elimination pathway.

References

- Title: Aryl substituted heterocyclyl sulfones (US20150291573A1)

-

Title: Synthesis and Activity of Putative Small-Molecule Inhibitors of the F-Box Protein SKP2 Source: Australian Journal of Chemistry (2015, 68(4), 660-679) URL: [Link]

Sources

The Strategic Utility of 2,2-Dimethyloxan-4-yl Methanesulfonate in Total Synthesis: A Guide for Synthetic Chemists

For the discerning researcher in total synthesis and drug development, the strategic incorporation of specialized building blocks is paramount to achieving elegant and efficient synthetic routes. Among these, 2,2-dimethyloxan-4-yl methanesulfonate emerges as a versatile synthon, prized for its capacity to introduce the 2,2-dimethyltetrahydropyran motif. This pivotal structural unit is prevalent in a multitude of bioactive natural products. This guide delineates the synthesis of this valuable intermediate and explores its application in the stereocontrolled formation of key chemical bonds, thereby empowering chemists to navigate complex molecular architectures with greater facility.

Introduction to a Versatile Building Block

2,2-Dimethyloxan-4-yl methanesulfonate, a derivative of 2,2-dimethyloxan-4-ol, is a crystalline solid at room temperature. Its synthetic utility is anchored in the methanesulfonate (mesylate) group, an exceptional leaving group in nucleophilic substitution reactions.[1] The inherent conformational rigidity of the tetrahydropyran ring, coupled with the stereospecificity of SN2 reactions at the C4 position, allows for the predictable installation of a wide array of functional groups with high fidelity.

The embedded gem-dimethyl group at the C2 position serves a dual purpose: it provides a sterically defined environment that can influence the reactivity of the molecule and imparts a characteristic lipophilic signature, a desirable trait in many drug discovery programs. The tetrahydropyran core itself is a common feature in numerous natural products with diverse biological activities, making this building block a valuable asset in the synthesis of such compounds.[2][3]

Synthesis of 2,2-Dimethyloxan-4-yl Methanesulfonate

The preparation of the title compound is a straightforward two-step process commencing from the commercially available 2,2-dimethyloxan-4-one. The synthetic pathway involves the reduction of the ketone to the corresponding secondary alcohol, followed by mesylation.

Caption: Synthetic route to 2,2-dimethyloxan-4-yl methanesulfonate.

Protocol 1: Synthesis of 2,2-Dimethyloxan-4-ol

This protocol details the reduction of 2,2-dimethyloxan-4-one to the corresponding alcohol.

Materials:

-

2,2-dimethyloxan-4-one (1.0 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄, 1.5 eq)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 2,2-dimethyloxan-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C. The addition is exothermic.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,2-dimethyloxan-4-ol as a colorless oil.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2,2-Dimethyloxan-4-one | 128.17 | 1.0 | 10.0 g |

| Sodium borohydride | 37.83 | 1.5 | 4.4 g |

| Methanol | 32.04 | - | 100 mL |

| Product | Molar Mass ( g/mol ) | Yield | |

| 2,2-Dimethyloxan-4-ol | 130.19 | Typically >95% |

Protocol 2: Synthesis of 2,2-Dimethyloxan-4-yl Methanesulfonate

This protocol describes the conversion of 2,2-dimethyloxan-4-ol to its methanesulfonate ester.

Materials:

-

2,2-dimethyloxan-4-ol (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N, 1.5 eq), freshly distilled

-

Methanesulfonyl chloride (MsCl, 1.2 eq), freshly distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere

Procedure:

-

Dissolve 2,2-dimethyloxan-4-ol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine dropwise, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethyloxan-4-yl methanesulfonate. The product is often used in the next step without further purification.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2,2-Dimethyloxan-4-ol | 130.19 | 1.0 | 10.0 g |

| Triethylamine | 101.19 | 1.5 | 11.6 mL |

| Methanesulfonyl chloride | 114.55 | 1.2 | 7.2 mL |

| Dichloromethane | 84.93 | - | 100 mL |

| Product | Molar Mass ( g/mol ) | Yield | |

| 2,2-Dimethyloxan-4-yl methanesulfonate | 208.27 | Typically >90% |

Applications in Total Synthesis: Stereocontrolled Bond Formation

The primary utility of 2,2-dimethyloxan-4-yl methanesulfonate lies in its role as an electrophile in SN2 reactions. The stereochemistry at the C4 position of the starting alcohol is inverted during the substitution, providing a predictable and reliable method for introducing new stereocenters.

Caption: General scheme for SN2 reactions of the title compound.

Application 1: Carbon-Nitrogen Bond Formation

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. 2,2-Dimethyloxan-4-yl methanesulfonate reacts cleanly with nitrogen nucleophiles, such as azide ions, to furnish the corresponding azides. These can then be readily converted to amines, amides, or other nitrogen heterocycles.

Protocol 3: Synthesis of 4-Azido-2,2-dimethyloxane

Materials:

-

2,2-dimethyloxan-4-yl methanesulfonate (1.0 eq)

-

Sodium azide (NaN₃, 3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve 2,2-dimethyloxan-4-yl methanesulfonate in anhydrous DMF.

-

Add sodium azide and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

-

Cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-azido-2,2-dimethyloxane.

Application 2: Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is central to the construction of molecular complexity. Organocuprates and cyanide are effective nucleophiles for the displacement of the mesylate group, enabling the introduction of alkyl, aryl, and cyano moieties.

Protocol 4: Synthesis of 4-Cyano-2,2-dimethyloxane

Materials:

-

2,2-dimethyloxan-4-yl methanesulfonate (1.0 eq)

-

Sodium cyanide (NaCN, 2.0 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Dissolve 2,2-dimethyloxan-4-yl methanesulfonate in anhydrous DMSO.

-

Add sodium cyanide and heat the mixture to 90-100 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 4-cyano-2,2-dimethyloxane.

Application 3: Carbon-Oxygen and Carbon-Sulfur Bond Formation

This building block can also be employed to forge C-O and C-S bonds, leading to the synthesis of ethers and thioethers, respectively.

Representative Nucleophiles and Expected Products

| Nucleophile | Reagent | Product | Bond Formed |

| Hydroxide | NaOH | 2,2-Dimethyloxan-4-ol (with inversion) | C-O |

| Alkoxide | NaOR | 4-Alkoxy-2,2-dimethyloxane | C-O |

| Thiolate | NaSR | 4-(Alkylthio)-2,2-dimethyloxane | C-S |

| Acetate | KOAc | 2,2-Dimethyloxan-4-yl acetate | C-O |

Conclusion

2,2-Dimethyloxan-4-yl methanesulfonate is a highly effective and versatile building block for the stereocontrolled introduction of the 2,2-dimethyltetrahydropyran moiety in total synthesis. Its straightforward preparation and predictable reactivity in SN2 reactions make it an invaluable tool for synthetic chemists. The protocols provided herein offer a practical guide for its synthesis and application, facilitating the construction of complex molecular targets in a strategic and efficient manner.

References

-

Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(3), 56. [Link]

-

Oikawa, M., & Sasaki, M. (2013). Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization. The Chemical Record, 13(5), 459-473. [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-dimethyloxan-4-yl Methanesulfonate

Welcome to the technical support center for the synthesis of 2,2-dimethyloxan-4-yl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic transformation. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the mesylation of 2,2-dimethyloxan-4-ol.

Q1: What is the primary purpose of converting 2,2-dimethyloxan-4-ol to its mesylate derivative?

The conversion of an alcohol's hydroxyl group (-OH) into a methanesulfonate (mesylate, -OMs) is a fundamental strategy in organic synthesis. The hydroxyl group itself is a poor leaving group for nucleophilic substitution or elimination reactions because its departure would form a hydroxide ion (HO-), which is a strong base.[1][2] By converting it to a mesylate, you transform it into an excellent leaving group. The resulting mesylate anion is highly stabilized by resonance, making it a weak base and facilitating subsequent reactions like nucleophilic substitutions.[3][4]

Q2: What are the essential reagents required for this synthesis?

The core reagents for this transformation are:

-

Substrate: 2,2-dimethyloxan-4-ol.

-

Mesylating Agent: Typically, methanesulfonyl chloride (MsCl) is used. Methanesulfonic anhydride (Ms₂O) is a viable alternative.[5]

-

Base: A non-nucleophilic amine base, such as triethylamine (TEA) or pyridine, is crucial.[3][6]

-

Solvent: Anhydrous aprotic solvents are required, with dichloromethane (DCM) being a common choice.[7][8]

Q3: What is the role of the base (e.g., triethylamine) in the reaction?

The base plays a critical role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct when using methanesulfonyl chloride.[3] If not neutralized, this acid can lead to unwanted side reactions, including protonation of the starting alcohol or degradation of the desired product. The base ensures the reaction proceeds efficiently to completion.

Q4: Should I use methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O)?

Both reagents are effective. The choice often depends on the specific substrate and desired outcome.

-

Methanesulfonyl Chloride (MsCl): More common, less expensive, and highly reactive.[5] However, it introduces chloride ions into the reaction mixture, which can act as a nucleophile and displace the newly formed mesylate, leading to the formation of an alkyl chloride byproduct.[5][6]

-

Methanesulfonic Anhydride (Ms₂O): This reagent is an excellent alternative that completely avoids the formation of the alkyl chloride side product because no chloride source is present.[5][6] It is generally used under similar conditions to MsCl.

Q5: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and efficient method.[7] The product, 2,2-dimethyloxan-4-yl methanesulfonate, is significantly less polar than the starting alcohol. A successful reaction is indicated by the consumption of the alcohol spot (lower Rf value) and the appearance of a new product spot at a higher Rf value. Staining with potassium permanganate can help visualize both spots clearly.

Troubleshooting Guide: From Low Yields to Pure Product

This section provides solutions to specific experimental issues in a direct question-and-answer format.

Issue 1: The reaction is slow or appears incomplete after several hours.

-

Symptom: TLC analysis shows a significant amount of starting alcohol remaining, even after the expected reaction time.

-

Possible Causes & Solutions:

Possible Cause Scientific Rationale & Recommended Solution Poor Reagent Quality Methanesulfonyl chloride is sensitive to moisture and can degrade over time. The alcohol and solvent must be anhydrous. Solution: Use freshly opened or distilled methanesulfonyl chloride. Ensure your alcohol is dry (e.g., by co-evaporation with toluene) and use a freshly opened bottle or properly dried solvent.[9] Insufficient Reagents The reaction requires at least stoichiometric amounts of the mesylating agent and base to proceed to completion. Solution: Ensure you are using a slight excess (e.g., 1.1 to 1.5 equivalents) of both the mesylating agent and the base relative to the alcohol.[5][8][10] Low Reaction Temperature While low temperatures are necessary to control exothermicity and side reactions, a temperature that is too low can significantly slow down the reaction rate, especially with a secondary alcohol like 2,2-dimethyloxan-4-ol.[11][12] Solution: The reaction is typically initiated at 0 °C. If TLC shows stalling, allow the reaction to slowly warm to room temperature and monitor its progress.[6] Steric Hindrance 2,2-dimethyloxan-4-ol is a secondary alcohol, which is inherently less reactive than a primary alcohol due to steric hindrance. Solution: For sterically hindered alcohols, longer reaction times may be necessary.[5] In some cases, a more reactive mesylating agent or slightly elevated temperatures might be required, but this must be balanced against the risk of side reactions.

Issue 2: The final product is contaminated with significant impurities.

-

Symptom: NMR or GC-MS analysis reveals the presence of one or more unexpected byproducts in the purified material.

-

Possible Causes & Solutions:

Side Product Formation Mechanism & Prevention Strategy 2-chloro-2,2-dimethyloxane This alkyl chloride forms via nucleophilic attack by the chloride ion (from MsCl) on the newly formed, highly reactive mesylate intermediate.[6] Solution: 1. Maintain a low reaction temperature (0 °C or below) to disfavor this Sₙ2 displacement. 2. Crucially, use methanesulfonic anhydride (Ms₂O) instead of MsCl. This eliminates the chloride source and is the most effective way to prevent this side product.[5][6] 2,2-dimethyl-3,6-dihydro-2H-pyran This elimination (alkene) product can form if the reaction temperature is too high or if a base that is too strong or sterically hindered is used, promoting an E2 reaction pathway.[5] Solution: Strictly maintain a low reaction temperature (0 °C). Use a standard, non-hindered amine base like triethylamine or pyridine. Avoid prolonged reaction times at elevated temperatures.

Issue 3: I am experiencing product loss during the aqueous work-up.

-

Symptom: The final isolated yield is low despite TLC indicating full conversion of the starting material. Emulsions may form during extraction.

-

Possible Causes & Solutions:

Problem Explanation & Recommended Procedure Hydrolysis of Mesylate While generally stable to a standard aqueous work-up, prolonged exposure of the mesylate to aqueous acidic or basic conditions can lead to hydrolysis back to the starting alcohol.[13] Solution: Perform the aqueous washes efficiently and without delay. Use cold solutions (e.g., cold 1M HCl, cold saturated NaHCO₃) to minimize hydrolysis.[8][10] Product in Aqueous Layer Although the mesylate is more non-polar than the alcohol, it may still have some water solubility, leading to loss during extraction.[13] Solution: After the initial separation, back-extract the aqueous layer with fresh dichloromethane (DCM) to recover any dissolved product.[14] Washing the combined organic layers with brine (saturated NaCl solution) will help to break emulsions and remove dissolved water.[8] Emulsion Formation The presence of amine salts (e.g., triethylammonium chloride) can lead to the formation of stable emulsions during the work-up, trapping the product and making phase separation difficult. Solution: Add a sufficient volume of both organic solvent and water to dilute the mixture. A final wash with brine is highly effective at breaking emulsions. If an emulsion persists, filtration through a pad of Celite® can be effective.

Visualizing the Process

Experimental Workflow for Mesylate Synthesis

The following diagram outlines the standard laboratory procedure for the synthesis of 2,2-dimethyloxan-4-yl methanesulfonate.

Caption: Standard experimental workflow for mesylate formation.

Key Reaction Pathways

This diagram illustrates the desired reaction alongside potential side reactions that can lower the yield.

Sources

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jackwestin.com [jackwestin.com]

- 4. Alcohol Reactions | ChemTalk [chemistrytalk.org]

- 5. benchchem.com [benchchem.com]

- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. radleys.com [radleys.com]

- 10. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Isolation & Purification of 2,2-Dimethyloxan-4-yl Methanesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chemical challenges associated with the purification of 2,2-dimethyloxan-4-yl methanesulfonate (also known as 2,2-dimethyltetrahydro-2H-pyran-4-yl methanesulfonate) from its reaction byproducts.

Mesylation of secondary alcohols within a tetrahydropyran scaffold presents unique stability challenges. The excellent leaving group ability of the methanesulfonate (mesylate) anion makes the target molecule highly susceptible to nucleophilic displacement and elimination reactions . This guide will walk you through the causality of these degradation pathways and provide a self-validating protocol to ensure high-yield, high-purity isolation.

I. Mechanistic Degradation Pathways

Before attempting purification, it is critical to understand why this specific mesylate degrades. Secondary mesylates adjacent to an oxygen-containing ring system can stabilize developing positive charges, making them highly prone to E1/E2 elimination or SN2 substitution if the purification conditions are not tightly controlled.

Fig 1. Mechanistic pathways for the degradation of 2,2-dimethyloxan-4-yl methanesulfonate.

II. Quantitative Impurity Profiling

To successfully purify the target compound, you must account for the physical and chemical properties of all reaction components. The table below summarizes the quantitative data and targeted mitigation strategies for the crude mixture.

| Component | Classification | Physical Property | Removal / Mitigation Strategy |

| 2,2-dimethyloxan-4-yl methanesulfonate | Target Product | Decomposes >100 °C | N/A (Keep bath <30 °C during isolation) |

| Methanesulfonyl chloride (MsCl) | Reactive Electrophile | B.P. 161 °C | Hydrolysis via Sat. NaHCO₃ quench |

| Triethylamine hydrochloride | Salt Byproduct | Sublimes ~261 °C | Aqueous extraction (Cold 1N HCl) |

| 2,2-dimethyloxan-4-ol | Unreacted Starting Material | B.P. ~160 °C | Silica gel chromatography |

| 2,2-dimethyl-3,6-dihydro-2H-pyran | Elimination Byproduct | B.P. ~120 °C | Avoid thermal stress / acid exposure |

| 4-chloro-2,2-dimethyloxane | Substitution Byproduct | N/A | Rapid salt removal / Non-nucleophilic base |

III. Self-Validating Purification Protocol

This protocol is engineered as a self-validating system. Each step includes a built-in verification check to ensure the chemical environment remains optimal, preventing the degradation pathways outlined above.

Fig 2. Optimized purification workflow for 2,2-dimethyloxan-4-yl methanesulfonate.

Step 1: Reaction Quenching

-

Action: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (1 volume equivalent). Stir vigorously for 30–45 minutes.

-

Causality: Unreacted MsCl is highly reactive and will slowly generate HCl and methanesulfonic acid if left unquenched, lowering the pH and degrading the product . Vigorously stirring with NaHCO₃ hydrolyzes residual MsCl into water-soluble methanesulfonate and chloride salts.

-

Self-Validation Check: Evolution of CO₂ gas will cease when all excess MsCl and HCl are neutralized. Check the pH of the aqueous phase; it must be ≥ 8 . If it is lower, add more NaHCO₃ and continue stirring.

Step 2: Liquid-Liquid Extraction

-

Action: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Causality: The mesylate partitions into the organic layer, while the salts (TEA·HCl, sodium methanesulfonate) remain in the aqueous phase .

Step 3: Sequential Washing

-

Action: Wash the organic layer with cold 1N HCl (0.5 vol eq), followed immediately by sat. NaHCO₃ (0.5 vol eq), and finally brine (0.5 vol eq).

-

Causality: The cold HCl wash protonates and removes any residual amine base. The subsequent NaHCO₃ wash neutralizes trace acid, preventing acid-catalyzed degradation. Brine reduces the water content of the organic layer.

-

Self-Validation Check: The organic layer should be completely clear, not cloudy, after the brine wash. Cloudiness indicates residual water or emulsion, requiring further brine washing.

Step 4: Drying and Concentration

-

Action: Dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator with the water bath strictly set below 30 °C .

-

Causality: Secondary mesylates are thermally labile. Exceeding 30 °C significantly accelerates E2 elimination .

-

Self-Validation Check: A strong, pungent odor during concentration indicates thermal degradation (release of methanesulfonic acid). If this occurs, immediately lower the bath temperature and check the vacuum pressure.

Step 5: Flash Chromatography

-

Action: Purify via silica gel chromatography. Crucial: Pre-treat the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading the sample.

-

Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). This acidity can catalyze the E1 elimination of the tetrahydropyran mesylate. TEA neutralizes the acidic silanol groups.

-

Self-Validation Check: Perform a 2D TLC. Spot the crude mixture, run it, let it dry, and run it again in a perpendicular direction. If the product spot streaks or forms a new spot off the diagonal, it is degrading on the silica, confirming the absolute necessity of TEA pre-treatment.

IV. Troubleshooting & FAQs

Q: Why is my isolated yield significantly lower than the conversion observed by TLC/LC-MS? A: This discrepancy is almost always due to elimination or thermal degradation during workup. Mesylates of secondary alcohols (like the 2,2-dimethyloxan-4-yl system) are highly susceptible to E2 elimination if exposed to excess base or thermal stress during concentration. Ensure your rotary evaporator bath never exceeds 30 °C and that your silica column is properly neutralized.

Q: How do I eliminate the formation of the alkyl chloride byproduct (4-chloro-2,2-dimethyloxane)? A: Causality: Chloride ions generated from the amine base hydrochloride (e.g., TEA·HCl) can act as nucleophiles. SN2 displacement of the mesylate group leads to the chlorinated byproduct . Solution: To prevent this, ensure rapid removal of salts during the aqueous workup. Alternatively, switch your reaction base to a non-nucleophilic, bulkier base like N,N-Diisopropylethylamine (DIPEA) or use pyridine as the solvent, which reduces the nucleophilicity of the chloride counterion.

Q: Can I purify this mesylate by distillation instead of chromatography? A: No. Alkyl methanesulfonates, particularly secondary ones, are prone to thermal decomposition well below their boiling points . Attempting vacuum distillation will result in near-complete conversion to the elimination product (2,2-dimethyl-3,6-dihydro-2H-pyran) and the release of corrosive methanesulfonic acid.

Q: Are there genotoxic concerns with this synthesis and purification? A: Yes. If methanol or ethanol is used during any part of the synthesis, quenching, or workup (e.g., as a co-solvent or to clean glassware), trace methanesulfonic acid can react with the alcohol to form methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS). These are known, highly potent genotoxic impurities (GTIs) . Strictly avoid short-chain alcohols in your workflow.

V. References

-

Google Patents. "US20150291573A1 - Aryl substituted heterocyclyl sulfones". United States Patent and Trademark Office. URL:

-

Organic Process Research & Development. "Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate". ACS Publications. URL:[Link]

-

Product Quality Research Institute (PQRI). "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid". URL:[Link]

How to prevent the decomposition of "2,2-dimethyloxan-4-yl methanesulfonate" during storage

Welcome to the technical support guide for 2,2-dimethyloxan-4-yl methanesulfonate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this key synthetic intermediate to prevent its chemical decomposition. As a potent alkylating agent, the stability of this methanesulfonate ester is paramount for ensuring experimental reproducibility, process safety, and the integrity of your final products.

Understanding the Stability Profile of 2,2-dimethyloxan-4-yl Methanesulfonate

The structure of 2,2-dimethyloxan-4-yl methanesulfonate contains two key features that dictate its stability: the electrophilic methanesulfonate (mesylate) ester group and the saturated oxane (tetrahydropyran) ring. The primary driver of instability is the mesylate group, which is an excellent leaving group and makes the compound susceptible to nucleophilic attack.

The most common degradation pathways encountered during storage are:

-

Hydrolysis: This is the most significant concern. Trace amounts of water can act as a nucleophile, attacking the sulfur atom or the carbon atom of the C-O bond, leading to the cleavage of the ester. This reaction yields 2,2-dimethyl-oxan-4-ol and methanesulfonic acid. The resulting acid can, in turn, catalyze further degradation. While methanesulfonates show remarkable stability against hydrolysis under certain conditions, the presence of water is a primary risk factor for initiating decomposition[1][2][3].

-

Thermal Decomposition: The methanesulfonate functional group is generally thermally robust, with decomposition of related compounds often occurring at temperatures well above 300°C[4][5]. However, prolonged exposure to moderately elevated temperatures (e.g., >40°C) can accelerate hydrolysis and other potential side reactions, especially if impurities are present[6][7].

-

Acid/Base Catalyzed Decomposition: The compound is most stable under neutral conditions. The presence of acidic or basic impurities can significantly accelerate decomposition. Strong acids can lead to cleavage of the oxane ring, while bases can promote hydrolysis and elimination reactions[6][8].

-

Photodegradation: Although the molecule lacks a strong chromophore, some sulfonate esters are known to be sensitive to light, which can induce cleavage of the S-O or C-O bonds[9][10]. Therefore, protection from light is a prudent precautionary measure.

Primary Degradation Pathway: Hydrolysis

Caption: Primary hydrolytic decomposition pathway.

Recommended Storage Conditions

To ensure the long-term stability and purity of 2,2-dimethyloxan-4-yl methanesulfonate, adherence to strict storage protocols is essential. The following conditions are recommended based on the compound's chemical liabilities.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of all potential degradation reactions, particularly hydrolysis. Avoid freezing, which can cause water condensation upon temperature cycling. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, providing a dry, non-reactive environment. This is the most critical factor in preventing hydrolysis. |

| Light | Amber Glass Vial / Protect from Light | Prevents potential photolytic degradation[9]. The use of amber vials or storing containers in a dark location is highly recommended. |

| Container | Tightly Sealed, Borosilicate Glass | Ensures a robust barrier against moisture ingress. The container should have a PTFE-lined cap to prevent reaction with the closure. |

| Purity | Store as a neat, dry solid | Storing in solution is strongly discouraged, as residual acids, bases, or nucleophilic solvents (e.g., alcohols) can promote decomposition[11][12]. |

Troubleshooting Guide & FAQs

Q1: I ran an HPLC analysis on a sample that has been stored for a few months and see a new, more polar peak. What is it?

A: This is very likely the primary hydrolysis product, 2,2-dimethyl-oxan-4-ol . The cleavage of the methanesulfonate ester results in the formation of the corresponding alcohol and methanesulfonic acid. The alcohol is significantly more polar than the parent ester and will thus have a shorter retention time on a reverse-phase HPLC column. To confirm, you can co-inject a standard of the expected alcohol or use mass spectrometry for identification.

Q2: My solid sample, which was a crystalline powder, now appears clumpy or slightly oily. Is it safe to use?

A: A change in physical appearance is a strong indicator of decomposition. The formation of methanesulfonic acid, a liquid at room temperature, along with the alcohol can lead to the effects you're observing. The material should be considered impure and its use is not recommended without re-purification and comprehensive analysis (e.g., NMR, HPLC) to determine its actual purity and composition. Using a degraded sample can lead to failed reactions, formation of unwanted byproducts, and safety hazards.

Q3: Can I store a stock solution of the compound in methanol or DMSO for easier use?

A: This is strongly discouraged . Methanol is a nucleophile and can lead to transesterification over time. While DMSO is aprotic, technical grades can contain water, which will cause hydrolysis. Furthermore, sulfonate esters can exhibit instability in various solvents[13]. If a solution is absolutely necessary for a short period, use a high-purity, anhydrous aprotic solvent (e.g., anhydrous acetonitrile or THF), store it under an inert atmosphere at low temperature, and use it within 24 hours. Long-term solution storage is not a viable option.

Q4: We don't have an inert atmosphere glovebox. What is the best way to handle and store the compound?

A: While a glovebox is ideal, you can still take effective measures. When opening the container, do so in a low-humidity environment if possible. Work quickly to minimize exposure time to the atmosphere. For storage, after taking what you need, flush the vial headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds before tightly resealing the cap. Using a desiccant cabinet for storage provides an additional layer of protection against ambient moisture.

Analytical Protocols for Stability Assessment

A proactive stability testing program is the best way to ensure the integrity of your stored material. This involves analyzing the compound at defined time points under its storage conditions.

Stability Testing Workflow

Sources

- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 2. pqri.org [pqri.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enovatia.com [enovatia.com]

- 8. researchgate.net [researchgate.net]

- 9. Photochemical dissociation of p-nitrobenzyl sulfonate esters via an intramolecular electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00046G [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pqri.org [pqri.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Handling and quenching of methanesulfonyl chloride in "2,2-dimethyloxan-4-yl methanesulfonate" synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical safety, mechanistic, and operational challenges associated with the mesylation of 2,2-dimethyloxan-4-ol.

Methanesulfonyl chloride (MsCl) is a highly reactive, toxic, and moisture-sensitive electrophile. When synthesizing 2,2-dimethyloxan-4-yl methanesulfonate, the primary points of failure occur during the exothermic addition of MsCl and the subsequent quenching phase. This guide synthesizes field-proven protocols with rigorous mechanistic causality to ensure your workflow is both safe and high-yielding.

Part 1: Mechanistic Workflow & Causality

The conversion of 2,2-dimethyloxan-4-ol to its corresponding mesylate relies on a nucleophilic substitution mechanism. Triethylamine (TEA) acts as an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate with MsCl (1[1]). Because MsCl reacts violently with water to produce methanesulfonic acid (MSA) and hydrochloric acid (HCl), controlling the thermal mass and neutralizing the reaction during the quench is paramount to preserving the acid-sensitive oxane ring (2[2]).

Experimental workflow for mesylation of 2,2-dimethyloxan-4-ol.

Part 2: Self-Validating Experimental Protocol

This step-by-step methodology is designed on a 10 mmol scale. Every step includes a built-in validation check to ensure the system remains under your control.

Step 1: System Preparation

-

Action: Flame-dry a 100 mL round-bottom flask, equip it with a magnetic stir bar, and purge with dry N₂.

-

Causality & Validation: MsCl is highly sensitive to ambient moisture. A dry system prevents premature hydrolysis. Validation: The flask should hold a positive N₂ pressure without condensation.

Step 2: Substrate & Base Dissolution

-

Action: Dissolve 2,2-dimethyloxan-4-ol (1.30 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Add Triethylamine (2.10 mL, 15.0 mmol, 1.5 eq).

-

Causality & Validation: DCM provides an aprotic environment with sufficient thermal capacity to absorb the initial heat of reaction. TEA is added in excess to neutralize the HCl generated during the reaction (3[3]). Validation: The solution should remain clear and colorless.

Step 3: Controlled MsCl Addition

-

Action: Submerge the flask in an ice-water bath. Once cooled, add Methanesulfonyl chloride (0.93 mL, 12.0 mmol, 1.2 eq) dropwise over 15–30 minutes.

-

Causality & Validation: The formation of the mesylate is highly exothermic. Dropwise addition manages the heat generation rate, preventing thermal runaway and minimizing the formation of alkyl chloride byproducts (4[4]). Validation: Monitor the internal temperature probe; it must not exceed 5 °C during the addition.

Step 4: Reaction Propagation

-

Action: Remove the ice bath after 30 minutes. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Causality & Validation: Warming provides the activation energy necessary to drive the reaction to completion. Validation: Perform a TLC (e.g., 30% EtOAc in Hexanes). The reaction is complete when the starting material spot is entirely consumed.

Step 5: Safe Quenching & Workup

-

Action: Re-cool the reaction mixture to 0 °C. Slowly add 20 mL of saturated aqueous NaHCO₃ dropwise.

-

Causality & Validation: Unreacted MsCl must be destroyed. NaHCO₃ neutralizes the resulting MSA and HCl, preventing acid-catalyzed degradation of the product (5[5]). Validation: Vigorous CO₂ bubbling will occur. The quench is complete, and the system is safe to open, only when gas evolution completely ceases.

Part 3: Quantitative Data Summaries

Table 1: Stoichiometric Parameters & Reaction Conditions

| Reagent / Parameter | Equivalents / Value | Purpose / Causality |

| 2,2-Dimethyloxan-4-ol | 1.0 eq | Limiting reagent; secondary alcohol substrate. |

| Methanesulfonyl Chloride | 1.2 – 1.5 eq | Electrophile; slight excess ensures complete conversion. |

| Triethylamine (TEA) | 1.5 – 2.0 eq | Acid scavenger; forms reactive sulfonylammonium intermediate. |

| Dichloromethane (DCM) | 0.2 – 0.5 M | Aprotic solvent; provides thermal mass to absorb the exotherm. |

| Addition Temperature | 0 – 5 °C | Mitigates thermal runaway and prevents undesired substitution. |

Table 2: Comparison of Quenching Agents for MsCl

| Quenching Agent | Mechanism | Advantages | Disadvantages / Risks |

| Cold Water / Ice | Hydrolysis | Simple, highly effective at destroying MsCl. | Generates unbuffered MSA and HCl; drops pH significantly. |

| Sat. NaHCO₃ (aq) | Hydrolysis + Neutralization | Buffers pH; protects acid-sensitive oxane rings. | Vigorous CO₂ evolution; risk of foaming/over-pressurization. |

| Brine | Phase Separation | Aids in breaking emulsions during workup. | Poor quenching ability; does not effectively neutralize acids. |

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown and the yield is low. What happened? A1: This indicates localized heating or a thermal runaway during the MsCl addition (4[4]). If MsCl is added too rapidly without adequate cooling, the exothermic reaction accelerates, leading to degradation of the substrate or the newly formed mesylate. Always add MsCl dropwise while maintaining the internal temperature between 0–5 °C.

Q2: Why must I quench with saturated NaHCO₃ instead of just water? A2: While water hydrolyzes unreacted MsCl, it produces stoichiometric amounts of methanesulfonic acid (MSA) and hydrochloric acid (HCl) (2[2]). These strong acids can catalyze the decomposition of the 2,2-dimethyloxan ring or lead to undesired elimination reactions. NaHCO₃ immediately neutralizes these acids, forming water-soluble sodium salts and CO₂ gas, protecting your product (5[5]).

Q3: I see excessive foaming during the quench. How do I manage this? A3: Foaming is caused by the rapid release of CO₂ gas as NaHCO₃ neutralizes the generated MSA and HCl. To manage this safely, ensure the reaction is cooled back to 0 °C before quenching, use a reaction vessel with at least 50% headspace, and add the NaHCO₃ solution dropwise with vigorous stirring. Never seal the vessel during this step.